molecular formula C23H25ClN2O4 B2497272 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one CAS No. 869340-76-1

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one

Cat. No.: B2497272
CAS No.: 869340-76-1
M. Wt: 428.91
InChI Key: FCHWYWVABSFBEA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one is a novel synthetic coumarin derivative intended for research use in biochemical and pharmacological studies. This compound features a complex molecular structure that combines a hydroxy-substituted coumarin core with a 4-chlorophenyl group and a piperazine moiety, a design characteristic of molecules investigated for targeted biological activity . Coumarin derivatives with similar structural features, particularly those incorporating piperazine and hydroxy substitutions, have been the subject of research in neuroscience and are reported in scientific literature to possess neuroprotective properties . For instance, the compound IMM-H004, which shares a similar coumarin-piperazine structure, has been shown in preclinical models to protect against cerebral ischemic injury by helping to maintain blood-brain barrier integrity and reducing neuronal apoptosis . Researchers may explore this compound for its potential utility in studying similar pathways. The presence of the chlorophenyl group may also influence its binding affinity to specific enzymatic targets, as chlorophenyl-containing compounds are common in medicinal chemistry research . This product is provided for research purposes in laboratory settings only. It is strictly for in vitro studies and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-15-18-6-7-20(28)19(14-26-10-8-25(9-11-26)12-13-27)22(18)30-23(29)21(15)16-2-4-17(24)5-3-16/h2-7,27-28H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHWYWVABSFBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 367.81 g/mol

The compound features a chromenone core, which is known for various biological activities, enhanced by the presence of piperazine and hydroxy groups.

Anticancer Activity

Research indicates that derivatives of chromenones exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that chromenone derivatives could inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Reference
MCF-7< 2
A549< 5

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A related study synthesized piperazine-containing compounds that exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Bacterial Strain Activity Level Reference
Salmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can effectively inhibit AChE, thus warranting further investigation into this compound's efficacy.

Enzyme Inhibition Type Reference
AcetylcholinesteraseStrong
UreaseModerate

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Chromenone derivatives can activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : The piperazine moiety enhances binding affinity to target enzymes, leading to effective inhibition.
  • Membrane Disruption : Antimicrobial activity may result from the ability to disrupt bacterial membranes.

Case Studies

  • Anticancer Efficacy Study : A study on a related chromenone demonstrated significant cytotoxicity against human breast cancer cells with mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of substituents in enhancing anticancer activity.
  • Antimicrobial Screening : Another research project synthesized a series of piperazine derivatives, including those structurally similar to the target compound. These were tested against various pathogens, showing promising results that support further exploration into their therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Chromen-2-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Yield (%) Key References
Target Compound 3-(4-ClPh), 7-OH, 8-[(4-(2-hydroxyethyl)piperazinyl)methyl], 4-Me C₂₃H₂₅ClN₂O₄ 196–198* 27*
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one 3-(Benzothiazolyl), 7-OH, 8-[(4-(2-hydroxyethyl)piperazinyl)methyl] C₂₃H₂₂N₃O₄S 207–208 64
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 3-(4-BrPh-thiazolyl), 7-OH, 8-[(4-Me-piperidinyl)methyl] C₂₅H₂₂BrN₃O₃S 157–159 85
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 3-(4-ClPh), 7-OH, 8-[(4-Et-piperazinyl)methyl], 4-Me C₂₃H₂₅ClN₂O₃ N/A N/A
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one 3-(4-MeOPh), 7-OH, 8-[(4-Me-piperazinyl)methyl] C₂₂H₂₃N₂O₄ N/A N/A

Notes:

  • Position 3 variations : Replacement of the 4-chlorophenyl group with benzothiazole (e.g., benzothiazol-2-yl) or bromophenyl-thiazole enhances π-π stacking with biological targets, as seen in G-quadruplex DNA binding .
  • Piperazine modifications : The 2-hydroxyethyl group in the target compound improves solubility compared to ethyl or methyl substituents (e.g., in ), which may reduce polarity .

Anticancer Potential

  • Target Compound: Exhibits nanomolar affinity for parallel-stranded G-quadruplex DNA (d(TGGGGT)₄), with a proposed "hopping" binding mechanism that involves groove interactions .
  • Benzothiazole Analog : Shows enhanced anticancer activity (IC₅₀ < 1 μM in vitro) due to the electron-deficient benzothiazole moiety, which stabilizes ligand-DNA interactions .
  • 4-Bromophenyl-thiazole Derivative : Higher lipophilicity (logP > 3) from the bromine atom correlates with improved blood-brain barrier penetration in preclinical models .

Kinase Inhibition

  • H3R Antagonism : Derivatives like 7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one (compound 2s ) exhibit histamine H3 receptor antagonism (Ki = 12 nM), linked to the methoxyphenyl group’s electron-donating effects .

Computational and Spectroscopic Insights

  • DFT Studies: The 4-methylpiperazinylmethyl analog (C₂₂H₂₃N₂O₄) was optimized using B3LYP/6-311G(d,p), revealing a planar chromenone core with a twisted piperazine ring, favoring hydrophobic interactions .
  • NMR Data : The target compound’s ¹H NMR (DMSO-d₆) shows a singlet at δ 8.35 for the C7-OH proton, distinct from analogs with electron-withdrawing substituents (e.g., trifluoromethyl at δ 8.76) .

Q & A

Q. How can synthetic scalability be improved without compromising yield?

  • Flow Chemistry : Implement continuous flow reactors for piperazine functionalization, reducing reaction time by 50% compared to batch methods .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for coupling steps to enhance turnover number (TON) .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate endpoint detection .

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